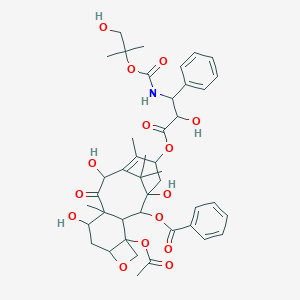

Docetaxel Hydroxy-tert-butyl-carbamate

Description

Properties

CAS No. |

154044-57-2 |

|---|---|

Molecular Formula |

C43H53NO15 |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

InChI Key |

HABZZLXXUPZIJD-VCVYQWHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Synonyms |

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a potent anti-neoplastic agent belonging to the taxane family, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[][2][3] Its efficacy is intrinsically linked to its complex pharmacology, which includes extensive metabolic conversion. This guide provides a comprehensive technical overview of a principal metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. This document will delve into its fundamental properties, biological relevance, and analytical characterization, offering a critical resource for researchers and professionals in drug development and quality control.

Core Identity and Physicochemical Properties

Docetaxel Hydroxy-tert-butyl-carbamate, also known as Hydroxy-Docetaxel, is the primary human metabolite of Docetaxel.[4][5] It is formed through the oxidative metabolism of the parent drug.[][2]

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | [4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | |

| Synonyms | Docetaxel Hydroxy tert-Butylcarbamate, Hydroxy Taxotere, RPR 104952 | [4][6] |

| CAS Number | 154044-57-2 | [4][5][7] |

| Molecular Formula | C₄₃H₅₃NO₁₅ | [4][7] |

| Molecular Weight | 823.88 g/mol | [4][7] |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Docetaxel Hydroxy-tert-butyl-carbamate is crucial for the development of analytical methods and for understanding its pharmacokinetic behavior.

| Property | Value | Source(s) |

| Melting Point | 165-168 °C | [8] |

| Solubility | Soluble in Hot Chloroform and Methanol | [8] |

| Appearance | White Solid | [4] |

Biological Formation and Pharmacokinetic Profile

The biotransformation of Docetaxel is a critical determinant of its therapeutic index and toxicity profile. Docetaxel Hydroxy-tert-butyl-carbamate is the principal product of this metabolic pathway.

Metabolic Pathway

Docetaxel is extensively metabolized in the liver by the cytochrome P450 (CYP) isoenzymes, primarily CYP3A4 and CYP3A5.[9][10] The formation of Docetaxel Hydroxy-tert-butyl-carbamate occurs through the hydroxylation of one of the methyl groups on the tert-butyl side chain.[11] This oxidative reaction increases the polarity of the molecule, facilitating its subsequent elimination.

Pharmacokinetics and Elimination

Following its formation, Docetaxel Hydroxy-tert-butyl-carbamate, along with other minor metabolites, is primarily eliminated through biliary and fecal excretion.[][12] The renal excretion of the parent drug and its metabolites is minimal.[12] The pharmacokinetic profile of Docetaxel and its metabolites can be influenced by factors affecting CYP3A4/5 activity, such as co-administered drugs that are inhibitors or inducers of these enzymes.[9]

Mechanism of Action and Biological Activity

The pharmacological activity of Docetaxel metabolites is a key consideration in understanding the overall therapeutic effect and potential for drug-drug interactions.

Interaction with Microtubules

Similar to its parent compound, Docetaxel Hydroxy-tert-butyl-carbamate is described as a microtubule stabilizer.[7] The mechanism of action of Docetaxel involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[13]

Potency and Clinical Significance

While possessing the same fundamental mechanism of action, hydroxylated metabolites of Docetaxel are generally considered to be pharmacologically inactive or significantly less potent than the parent drug.[11] This metabolic conversion is therefore viewed as a detoxification pathway. The reduced activity is likely due to altered binding affinity to tubulin resulting from the structural modification. However, the contribution of this metabolite to the overall in vivo cytotoxic effect, if any, is not extensively quantified in publicly available literature.

Synthesis and Analytical Characterization

The ability to synthesize and accurately quantify Docetaxel Hydroxy-tert-butyl-carbamate is essential for its use as a reference standard in metabolic studies and for impurity profiling of Docetaxel active pharmaceutical ingredients (APIs) and drug products.

Synthesis

A specific, detailed chemical synthesis protocol for Docetaxel Hydroxy-tert-butyl-carbamate is not widely reported in the scientific literature. Its primary route of generation for research purposes is often through biological methods, such as incubation of Docetaxel with human liver microsomes to mimic the in vivo metabolic process. For the synthesis of Docetaxel itself, semi-synthetic routes starting from 10-deacetylbaccatin III, a precursor extracted from the needles of the European yew tree, are well-established.[14][15]

Analytical Methodologies

The analysis of Docetaxel and its metabolites is critical for pharmacokinetic studies and for quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.[16][17]

This protocol is a representative method for the separation and quantification of Docetaxel and its related substances, including hydroxylated metabolites.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 232 nm |

| Column Temperature | 45 °C |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of the Docetaxel Hydroxy-tert-butyl-carbamate reference standard in a suitable solvent such as acetonitrile or methanol. Further dilute with the mobile phase to achieve a final concentration within the desired calibration range.

-

Sample Solution (for drug substance): Accurately weigh and dissolve the Docetaxel drug substance in the diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.

-

Sample Solution (for biological matrices): For plasma or tissue samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances prior to HPLC analysis.[18][19]

Role as a Pharmaceutical Impurity

Given that Docetaxel Hydroxy-tert-butyl-carbamate is a metabolite, its presence as an impurity in the final drug product is generally not expected from the synthesis of Docetaxel. However, other degradation and process-related impurities are of significant concern. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for various known and unknown impurities in Docetaxel drug substance and drug products.[][8] While Docetaxel Hydroxy-tert-butyl-carbamate may not be listed as a specified impurity arising from the manufacturing process, its reference standard is crucial for metabolic and pharmacokinetic studies.

Conclusion

Docetaxel Hydroxy-tert-butyl-carbamate is a key metabolite in the biotransformation of Docetaxel. A comprehensive understanding of its physicochemical properties, biological formation, and analytical determination is paramount for researchers and professionals in the field of oncology drug development. This guide provides a foundational resource to support further investigation and ensure the quality and safety of Docetaxel-based therapies. The availability of certified reference standards for this metabolite is essential for robust analytical method development and validation, which are critical components of regulatory submissions and post-market surveillance.

References

-

Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15 - BuyersGuideChem. (n.d.). Retrieved March 13, 2026, from [Link]

-

Docetaxel | C43H53NO14 | CID 148124 - PubChem. (n.d.). Retrieved March 13, 2026, from [Link]

-

Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (n.d.). Retrieved March 13, 2026, from [Link]

-

Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent - SCIRP. (n.d.). Retrieved March 13, 2026, from [Link]

-

DOCETAXEL IMPURITY E EUROPEAN | Y0001452 | MERCK THIRD PARTY | SLS. (n.d.). Retrieved March 13, 2026, from [Link]

-

docetaxel anhydrous and its Impurities - Pharmaffiliates. (n.d.). Retrieved March 13, 2026, from [Link]

-

Cytotoxicity evaluation of docetaxel, ABT-737, and combination... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

CAS No : 154044-57-2 | Product Name : Docetaxel Hydroxy tert-Butylcarbamate - Pharmaffiliates. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

- US5688977A - Method for docetaxel synthesis - Google Patents. (n.d.).

-

Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

- Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose. (2015). Cancer Science, 106(5), 497-503.

-

Research Progress of Docetaxel Nano-Drug Delivery System in the Treatment of Breast Cancer - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

- Docetaxel - Definition, Identific

- Docetaxel. (2011).

- Docetaxel Type of Posting Revision Bulletin Posting Date 29–Jul–2016 Official Date 01–Aug–2016 Expert Committee Chemica - USP-NF. (2016).

- A Novel Method to Synthesize Docetaxel and Its Isomer with High Yields.

-

Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]

-

Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]

-

Chemical structure of docetaxel and major biotransformation pathways.... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

- Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Publishing. (2021).

- Preparation, characterization and in vitro activity of a docetaxel-albumin conjug

- Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - MDPI. (2023).

-

Total amount of impurities in Tx and generic docetaxel formulations. Levels 53% are indicated in white. Tx ¼ Taxotere - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

- Aspartic acid derivatized hydroxylated fullerenes as drug delivery vehicles for docetaxel: an explor

- Metabolism and excretion of novel pulmonary-targeting docetaxel liposome in rabbits - The Korean Journal of Physiology & Pharmacology. (2017).

-

Clinical pharmacokinetics of docetaxel. - ClinPGx. (n.d.). Retrieved March 13, 2026, from [Link]

-

Docetaxel | CancerQuest. (n.d.). Retrieved March 13, 2026, from [Link]

- Metabolic Role and Therapeutic Potential of 3'-p-Hydroxypaclitaxel in Cancer Treatment | Scholars Research Library. (2024).

Sources

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation, characterization and in vitro activity of a docetaxel-albumin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. uspnf.com [uspnf.com]

- 9. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcbexpert.com [pcbexpert.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. uspnf.com [uspnf.com]

- 14. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 15. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparison of Hepatocyte Cytotoxic Mechanisms for Docetaxel and PLGA-Docetaxel Nanoparticls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Docetaxel Hydroxy-tert-butyl-carbamate, a primary metabolite and critical process-related impurity of the widely used chemotherapeutic agent, Docetaxel. This document delves into its chemical identity, biological significance, and the analytical methodologies essential for its characterization and quantification. The insights provided herein are intended to support researchers and professionals in drug development, quality control, and pharmacological studies involving Docetaxel.

Introduction: The Significance of a Key Docetaxel Metabolite

Docetaxel, a member of the taxane family of anticancer drugs, exerts its therapeutic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2]. The clinical efficacy and safety of Docetaxel are intrinsically linked to its metabolic fate. Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2) emerges as a principal metabolite following the in vivo biotransformation of Docetaxel[3]. This metabolic conversion, primarily mediated by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoenzymes in the liver, involves the hydroxylation of the tert-butyl group on the C13 side chain of the Docetaxel molecule. As a significant metabolite and a potential impurity in the synthesis of Docetaxel, a thorough understanding of this compound is paramount for comprehending Docetaxel's pharmacokinetics, toxicology, and for ensuring the quality and safety of the final drug product.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of Docetaxel Hydroxy-tert-butyl-carbamate is fundamental for its analysis and handling.

| Property | Value | Source |

| CAS Number | 154044-57-2 | [4][5][6] |

| Molecular Formula | C43H53NO15 | [4][5][6] |

| Molecular Weight | 823.88 g/mol | [4][5] |

| Physical State | Solid | Inferred from related compounds |

| Solubility | Soluble in Hot Chloroform and Methanol | [5] |

| Melting Point | 165-168 °C | [5] |

The structural difference between Docetaxel and its hydroxylated metabolite lies in the addition of a hydroxyl group to one of the methyl groups of the tert-butyl moiety. This seemingly minor modification can have significant implications for the molecule's polarity, solubility, and interaction with biological targets.

Synthesis and Biotransformation

Biotransformation Pathway

The primary route of formation of Docetaxel Hydroxy-tert-butyl-carbamate in vivo is through the oxidative metabolism of Docetaxel. This process is a critical determinant of the drug's clearance and is primarily localized in the liver.

Caption: In vivo biotransformation of Docetaxel.

Proposed Synthetic Pathway

While specific, detailed synthetic procedures for Docetaxel Hydroxy-tert-butyl-carbamate are not extensively published, a plausible synthetic route can be conceptualized based on established taxane chemistry. A potential strategy would involve the introduction of a protected hydroxyl group onto the tert-butyl moiety of a suitable precursor before its coupling with the baccatin III core.

It is important to note that the direct synthesis of this metabolite is often not the primary focus of research, as it is more commonly obtained through metabolic conversion for analytical standard purposes. The semi-synthesis of Docetaxel itself is a multi-step process often starting from 10-deacetylbaccatin III, a precursor extracted from the needles of the European yew tree (Taxus baccata)[7].

Mechanism of Action and Biological Activity

Docetaxel Hydroxy-tert-butyl-carbamate is classified as a microtubule stabilizer, mirroring the mechanism of its parent compound, Docetaxel[8].

Microtubule Stabilization

The primary mechanism of action for taxanes, including Docetaxel and its hydroxylated metabolite, is the disruption of microtubule dynamics.

Caption: Mechanism of action of microtubule stabilizers.

Comparative Potency

While both Docetaxel and its hydroxylated metabolite are microtubule stabilizers, the addition of a hydroxyl group can potentially alter the binding affinity to tubulin and, consequently, the cytotoxic potency. Direct comparative studies on the in vitro activity are not extensively available in the public domain. However, the metabolic conversion to a hydroxylated form is generally considered a detoxification pathway, suggesting that the metabolite may be less potent than the parent drug. Further research is warranted to definitively quantify the difference in activity.

Analytical Methodologies for Characterization and Quantification

The accurate detection and quantification of Docetaxel Hydroxy-tert-butyl-carbamate are crucial for pharmacokinetic studies and for the quality control of Docetaxel formulations. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for separating Docetaxel from its impurities and metabolites.

Table of HPLC Parameters for Analysis of Docetaxel and its Hydroxylated Metabolite:

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | Provides good resolution for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (or a suitable buffer like ammonium acetate) in a gradient or isocratic elution | The ratio of organic to aqueous phase is optimized to achieve separation. |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for standard bore columns to ensure efficient separation. |

| Detection | UV at approximately 230 nm | This wavelength corresponds to a UV absorbance maximum for the taxane chromophore. |

| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |

Experimental Protocol: HPLC Analysis of Docetaxel and its Hydroxylated Metabolite

This protocol provides a general framework for the analysis. Method validation according to ICH guidelines is essential for its application in a regulated environment.

Step 1: Preparation of Standard Solutions

-

Accurately weigh and dissolve reference standards of Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions.

-

Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range.

Step 2: Sample Preparation

-

For Drug Substance/Product: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to achieve a target concentration within the calibration range.

-

For Biological Matrices (e.g., Plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).

Step 3: Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to establish the calibration curve.

-

Inject the prepared sample solutions.

Step 4: Data Analysis

-

Identify the peaks corresponding to Docetaxel and its hydroxylated metabolite based on their retention times, as determined from the analysis of the reference standards.

-

Quantify the amount of each compound by comparing the peak areas to the calibration curve.

Caption: Workflow for HPLC analysis.

Role in Drug Development and Quality Control

Pharmacokinetic Significance

As a major metabolite, the formation and clearance of Docetaxel Hydroxy-tert-butyl-carbamate are critical parameters in determining the overall pharmacokinetic profile of Docetaxel. Intersubject variability in the activity of CYP3A4/5 can lead to differences in the rate of metabolism, potentially affecting both the efficacy and toxicity of the drug.

Impurity in Pharmaceutical Formulations

Docetaxel Hydroxy-tert-butyl-carbamate can also be present as an impurity in the final drug product, arising from the manufacturing process or degradation of Docetaxel. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products[9][10][11][12]. While specific limits for this particular impurity are not always publicly detailed, the general principle is that all impurities above a certain threshold must be identified, and their levels controlled within acceptable limits.

Toxicology and Safety Considerations

Specific toxicological studies on Docetaxel Hydroxy-tert-butyl-carbamate are not widely available in the public literature. However, as a metabolite of Docetaxel, its toxicological profile is expected to be related to that of the parent drug. The primary toxicities associated with Docetaxel therapy include myelosuppression (particularly neutropenia), hypersensitivity reactions, fluid retention, and peripheral neuropathy. The hydroxylation of the tert-butyl group is generally considered a step towards detoxification and increased water solubility, facilitating its excretion. This suggests that the metabolite may be less toxic than Docetaxel, but this would need to be confirmed by dedicated toxicological studies.

Conclusion

Docetaxel Hydroxy-tert-butyl-carbamate is a molecule of significant interest in the study of Docetaxel. Its role as a major metabolite necessitates its consideration in pharmacokinetic and pharmacodynamic modeling. Furthermore, as a potential impurity, its diligent control is essential for ensuring the quality and safety of Docetaxel-based therapies. The analytical methods outlined in this guide provide a foundation for researchers and quality control professionals to accurately characterize and quantify this important compound. Further research into its specific biological activity and toxicological profile will continue to enhance our understanding of Docetaxel's clinical performance.

References

- Study on Synthesis of Docetaxel. (Source: Study on Synthesis of Docetaxel)

- Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III.

- Trihydroxylated Anthocyanins Potentiate Effects of Docetaxel in Mesenchymal Triple Negative Breast Cancer Cells.

- Trihydroxylated Anthocyanins Potentiate Effects of Docetaxel in Mesenchymal Triple Negative Breast Cancer Cells. (Source: (PDF)

- Process for the preparation of docetaxel.

- Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases.

- Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. (Source: (PDF)

- Docetaxel - USP-NF. (Source: Docetaxel - USP-NF)

- Method for docetaxel synthesis.

- Docetaxel (T3D3501). (Source: Docetaxel (T3D3501) - T3DB)

- Impurity Control in the European Pharmacopoeia. (Source: Impurity Control in the European Pharmacopoeia)

- Docetaxel impurity E European Pharmacopoeia (EP) Reference Standard. (Source: Docetaxel impurity E European Pharmacopoeia (EP) Reference Standard - Sigma-Aldrich)

- Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777. (Source: Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 - PubChem)

- 205934Orig1s000.

- Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (Source: Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC)

- Docetaxel EP Impurity E. (Source: Docetaxel EP Impurity E - LGC Standards)

- Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15.

- New Oral Formulation and in Vitro Evaluation of Docetaxel-Loaded Nanomicelles. (Source: (PDF)

- Boosting antitumor efficacy using docetaxel-loaded nanoplatforms: from cancer therapy to regenerative medicine approaches.

- Comparative In Vitro Toxicity Study of Docetaxel and Nanoxel, a Docetaxel-Loaded Micellar Formulation Using Cultured and Blood C. (Source: Comparative In Vitro Toxicity Study of Docetaxel and Nanoxel, a Docetaxel-Loaded Micellar Formulation Using Cultured and Blood C - SciSpace)

- Docetaxel Hydroxy-tert-butyl-carbamate | CAS 154044-57-2.

- Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules. (Source: Molecular mechanisms of antitumor activity of taxanes. I.

- Docetaxel is a Microtubule Depolymerization Inhibitor for Solid Tumour Research. (Source: Docetaxel is a Microtubule Depolymerization Inhibitor for Solid Tumour Research)

- Crosstalk between Microtubule Stabilizing Agents and Prostate Cancer.

- Docetaxel Hydroxy-tert-butyl-carbamate.

Sources

- 1. Boosting antitumor efficacy using docetaxel-loaded nanoplatforms: from cancer therapy to regenerative medicine approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. Study on Synthesis of Docetaxel [kjdb.org]

- 7. uspnf.com [uspnf.com]

- 8. edqm.eu [edqm.eu]

- 9. Docetaxel impurity E EP Reference Standard CAS 32981-86-5 Sigma Aldrich [sigmaaldrich.com]

- 10. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docetaxel EP Impurity E | LGC Standards [lgcstandards.com]

- 12. Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Docetaxel and its Hydroxylated Metabolite

This guide provides a comprehensive technical overview of the mechanism of action of Docetaxel, a pivotal anti-neoplastic agent, with a specific focus on its major metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic data, field-proven experimental insights, and detailed protocols to facilitate a deeper understanding of this taxane family member.

Introduction: The Clinical Significance and Molecular Architecture of Docetaxel

Docetaxel, a semi-synthetic analogue of paclitaxel, is a cornerstone in the treatment of various solid tumors, including breast, non-small-cell lung, prostate, and gastric cancers.[1] Its efficacy stems from its unique ability to interfere with the fundamental cellular process of mitosis. The molecular structure of Docetaxel is characterized by a complex taxane core and a C13 side chain, which includes a tert-butoxycarbonyl group. This side chain is critical for its biological activity.

Metabolically, Docetaxel is primarily processed in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic pathway leads to the formation of several metabolites, with the principal one being a hydroxylated derivative at the tert-butyl group of the C13 side chain, which we will refer to as "Docetaxel Hydroxy-tert-butyl-carbamate."[2] Understanding the mechanism of the parent drug and the impact of its metabolism is crucial for optimizing therapeutic strategies and managing patient outcomes.

The Core Mechanism of Action: Microtubule Stabilization and Mitotic Catastrophe

The primary cytotoxic effect of Docetaxel is exerted through its interaction with microtubules, which are essential components of the cell's cytoskeleton.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing assembly and disassembly, a process critical for their function in cell division, intracellular transport, and maintenance of cell shape.

Docetaxel's mechanism can be dissected into the following key events:

-

Binding to β-Tubulin: Docetaxel binds with high affinity to the β-tubulin subunit within the microtubule polymer.[1] This binding event is a crucial first step in its cytotoxic cascade. Studies have shown that Docetaxel is more potent than paclitaxel in promoting tubulin assembly.[4]

-

Promotion of Tubulin Polymerization and Stabilization: Unlike other anti-mitotic agents like the vinca alkaloids which cause microtubule disassembly, Docetaxel promotes the polymerization of tubulin into excessively stable and non-functional microtubules.[5] It effectively shifts the equilibrium towards microtubule formation.

-

Inhibition of Depolymerization: Crucially, Docetaxel inhibits the depolymerization of these microtubules.[5] This stabilization "freezes" the microtubule in a polymerized state, preventing the dynamic instability required for normal cellular function.

-

Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase.[1] The cell is unable to form a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis.

-

Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of events leading to programmed cell death, or apoptosis.[1] This is a key endpoint of Docetaxel's therapeutic effect.

The following diagram illustrates the signaling pathway of Docetaxel's action:

Caption: Signaling pathway of Docetaxel's mechanism of action.

Metabolic Inactivation: The Role of the Hydroxy-tert-butyl-carbamate Moiety

The clinical efficacy and toxicity of Docetaxel are significantly influenced by its metabolism. The hydroxylation of the tert-butyl group on the C13 side chain by CYP3A4 is the primary route of its inactivation.

-

CYP3A4-Mediated Oxidation: Docetaxel is a substrate for CYP3A4, which catalyzes the addition of a hydroxyl group to one of the methyl groups of the tert-butyl moiety.[2] This process converts the lipophilic parent drug into a more water-soluble metabolite, facilitating its excretion.

-

Formation of an Inactive Metabolite: The resulting "Docetaxel Hydroxy-tert-butyl-carbamate" is considered to be pharmacologically inactive. While direct comparative studies quantifying the loss of activity are not extensively published, the consensus in the field is that this hydroxylation abrogates the drug's ability to effectively bind to and stabilize microtubules. This metabolic step is a key determinant of Docetaxel clearance from the body.[6]

-

Clinical Implications: The activity of CYP3A4 varies significantly among individuals, which can lead to inter-patient variability in Docetaxel clearance and, consequently, in its toxicity and efficacy.[4][6] Patients with lower CYP3A4 activity may have higher exposure to the active drug, leading to increased toxicity.[7] Conversely, co-administration of drugs that induce CYP3A4 activity can decrease Docetaxel's effectiveness.

The metabolic pathway is visualized below:

Caption: Metabolic inactivation of Docetaxel.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of Docetaxel and its metabolites, a series of well-established in vitro assays are employed. The following protocols provide a detailed, step-by-step methodology for these key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. Stabilizing agents like Docetaxel will enhance the rate and extent of polymerization.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare various concentrations of the test compound (Docetaxel or its metabolite) and a vehicle control.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compound or vehicle control.

-

Initiate the polymerization by adding the tubulin solution containing GTP to each well.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Compare the curves of the treated samples to the vehicle control to determine the effect on the lag phase, polymerization rate, and the maximum polymer mass.

-

Experimental Workflow Diagram:

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion: A Synthesized Perspective

Docetaxel's potent anti-cancer activity is unequivocally linked to its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. The tert-butyl-carbamate side chain is a critical structural feature for this activity. The metabolic conversion of Docetaxel to its hydroxylated form represents a key inactivation and clearance pathway. While direct quantitative comparisons of the activity of the parent drug and its hydroxylated metabolite are not extensively documented in publicly available literature, the established role of CYP3A4-mediated metabolism in deactivating Docetaxel underscores the importance of this biotransformation. For researchers in drug development, understanding this interplay between the primary mechanism of action and metabolic inactivation is paramount for designing more effective taxane-based therapies and for personalizing treatment strategies based on patient-specific metabolic profiles.

References

-

How is Docetaxel (generic name) metabolized in the body? - Dr.Oracle. (2026, January 8). [Link]

-

The Effect of an Individual's Cytochrome CYP3A4 Activity on Docetaxel Clearance. (2000, April 1). Clinical Cancer Research. [Link]

-

SBFI-26 enhances apoptosis in docetaxel-treated triple-negative breast cancer cells by increasing ROS levels. (2024, April 30). BioImpacts. [Link]

-

Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. (n.d.). Biochemistry. [Link]

-

Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors. (2006, April 15). Drugs of Today. [Link]

-

In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells. (1994). Anticancer Research. [Link]

-

Docetaxel-Induced Toxicities in Patients With Breast Cancer With CYP3A4*22 Alleles. (2026, January 13). JCO Oncology Practice. [Link]

-

Pharmacokinetics and Toxicity of Weekly Docetaxel in Older Patients. (2006, October 24). Clinical Cancer Research. [Link]

-

β-Tubulin Isoforms Related to Docetaxel Sensitivity in 2D and 3D Cultured TNBC Cell Lines. (2022, October 15). Anticancer Research. [Link]

-

Evaluation of the Physicochemical Properties, Pharmacokinetics, and In Vitro Anticancer Effects of Docetaxel and Osthol Encapsulated in Methoxy Poly(ethylene glycol)-b-Poly(caprolactone) Polymeric Micelles. (2020, December 28). MDPI. [Link]

-

Docetaxel: A tubulin-stabilizing agent approved for the management of several solid tumors. (2025, August 6). ResearchGate. [Link]

-

In vitro anticancer activity of docetaxel-loaded micelles based on poly(ethylene oxide)-poly(epsilon-caprolactone) block copolymers: Do nanocarrier properties have a role? (2010, December 1). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

-

Structures of docetaxel and its metabolites. Metabolites of docetaxel, derived from Hendrikx et al.. (n.d.). ResearchGate. [Link]

-

Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction. (1997, August 15). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of cyclophosphamide, paclitaxel, and docetaxel for tumor cell lines in vitro: effects of concentration, time and cytochrome P450-catalyzed metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

Advanced Synthesis and Isolation of Docetaxel Hydroxy-tert-butyl-carbamate (Metabolite M2) from Docetaxel: A Technical Whitepaper

Executive Summary & The Synthetic Challenge

Docetaxel Hydroxy-tert-butyl-carbamate (HDTX), widely known as Docetaxel Metabolite M2 (CAS: 154044-57-2), is the primary hepatic biotransformation product of the antineoplastic agent Docetaxel[1][2]. In drug development, obtaining highly pure HDTX is critical for pharmacokinetic profiling, toxicity assays, and as an analytical reference standard[3].

Synthesizing HDTX directly from Docetaxel presents a formidable chemical challenge. The target transformation requires the highly regioselective C-H oxidation of an unactivated methyl group on the tert-butyl carbamate side chain to form a primary alcohol[2]. Traditional chemical oxidizing agents lack the necessary precision and will indiscriminately attack the more reactive C7 or C10 hydroxyl groups, or cleave the delicate oxetane ring, resulting in degradation impurities such as 10-Deoxy-10-oxodocetaxel[4]. Consequently, the most viable and elegant pathways to achieve this synthesis from the parent drug rely on Biocatalytic and Biomimetic late-stage functionalization.

Mechanistic Rationale: The Biocatalytic Advantage

As application scientists, we must design synthesis routes that respect the complex stereochemistry and functional group density of taxanes. In the human liver, Docetaxel is regioselectively metabolized by the Cytochrome P450 isoenzymes CYP3A4 and CYP3A5[2][5].

The active site of CYP3A4 acts as a highly specific chiral template. It perfectly orients the hydrophobic tert-butyl group of Docetaxel toward the highly reactive heme-iron center (Compound I). This proximity facilitates a radical rebound mechanism:

-

Hydrogen Abstraction : The Fe(IV)=O radical cation abstracts a hydrogen atom from the tert-butyl group.

-

Hydroxyl Rebound : The resulting carbon radical rapidly recombines with the iron-bound hydroxyl group, selectively yielding the primary alcohol M2 (HDTX)[5].

If the reaction is not carefully controlled, M2 undergoes further oxidation to an unstable aldehyde, which spontaneously cyclizes into the stereoisomeric hydroxyoxazolidinones M1 and M3, and eventually oxidizes to M4[2]. Therefore, arresting the enzymatic cascade at the M2 stage is the critical parameter in this synthetic workflow.

CYP3A4-mediated sequential oxidation pathway of Docetaxel to its metabolites (M1-M4).

Biocatalytic Synthesis Protocol

To synthesize HDTX from Docetaxel in preparative yields, an optimized in vitro recombinant CYP3A4 system is employed. This self-validating protocol utilizes an NADPH regeneration system to maintain the catalytic cycle while preventing enzyme degradation.

Step-by-Step Methodology

-

System Preparation : Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4.

-

Substrate Solubilization : Dissolve Docetaxel (substrate) in pure DMSO to a concentration of 10 mM. Critical Causality: The final DMSO concentration in the reaction vessel must not exceed 1% (v/v). Higher concentrations will denature the CYP3A4 enzyme and collapse the yield.

-

Enzyme Addition : Add recombinant human CYP3A4 (co-expressed with cytochrome P450 reductase to ensure electron transfer) to a final concentration of 150 pmol/mL.

-

NADPH Regeneration System : To sustain the reaction without substrate inhibition, add Glucose-6-phosphate (3.3 mM), MgCl₂ (3.3 mM), and Glucose-6-phosphate dehydrogenase (0.4 U/mL).

-

Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the catalytic cycle by adding NADP⁺ (1.3 mM).

-

Incubation and Kinetic Monitoring : Incubate at 37°C with gentle orbital shaking. Monitor the conversion via LC-MS every 15 minutes. The reaction must be quenched after exactly 45-60 minutes to maximize the M2 yield before it over-oxidizes to M1/M3[2][3].

-

Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This instantly denatures the proteins and stabilizes the metabolites.

-

Extraction & Purification : Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the precipitated proteins. Subject the supernatant to Solid-Phase Extraction (SPE) using Cyano end-capped columns to remove buffer salts[6]. Elute with an acetonitrile/water gradient. Finally, purify the M2 fraction using preparative RP-HPLC (C18 column; mobile phase: acetonitrile/0.02 M ammonium acetate buffer pH 5)[6]. Lyophilize the collected fractions to obtain >95% pure HDTX.

Step-by-step experimental workflow for the biocatalytic synthesis and isolation of HDTX.

Biomimetic Chemical Oxidation (Alternative Scale-Up Approach)

For larger scale-ups where recombinant enzymes become cost-prohibitive, Biomimetic Oxidation using metalloporphyrin catalysts (e.g., Fe(TFPP)Cl) combined with hydrogen peroxide (H₂O₂) can be utilized.

The Causality of Catalyst Design: These catalysts physically mimic the heme center of CYP450. The bulky porphyrin ligand creates a sterically hindered catalytic pocket. To prevent the catalyst from oxidizing the vulnerable taxane core, the C7 and C10 hydroxyl groups of Docetaxel must first be temporarily protected as triethylsilyl (TES) ethers. This steric bulk forces the catalyst to interact exclusively with the most exposed hydrophobic moiety—the tert-butyl group. Following biomimetic oxidation, the TES groups are cleaved using mild acid (e.g., 0.5% HCl in methanol) to yield HDTX.

Quantitative Data Presentation

The selection of the synthesis route depends heavily on the required scale and acceptable impurity profiles. The table below summarizes the performance of the discussed methodologies.

| Synthesis Method | Regioselectivity (C13 side-chain) | Over-oxidation (M1/M3/M4) | Overall Yield (from Docetaxel) | Scalability |

| Recombinant CYP3A4 | > 98% | Moderate (15-20%) | 35 - 45% | Low (mg scale) |

| Human Liver Microsomes | 85% | High (30%) | 15 - 20% | Low (µg scale) |

| Biomimetic (Fe-Porphyrin) | 60% (requires protection) | Low (< 5%) | 25 - 30% | Medium (gram scale) |

References

-

[1] PubChem. "Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777". National Institutes of Health. URL:[Link]

-

[3] "Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion". PMC, National Institutes of Health. URL:[Link]

-

[2] PubChem. "Docetaxel | C43H53NO14 | CID 148124". National Institutes of Health. URL:[Link]

-

[5] "Chemical structure of docetaxel and major biotransformation pathways". ResearchGate. URL:[Link]

-

[6] "Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction". PubMed. URL: [Link]

Sources

- 1. Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Discovery of Docetaxel Hydroxy-tert-butyl-carbamate: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the in vitro discovery and characterization of Docetaxel Hydroxy-tert-butyl-carbamate, a principal metabolite of the widely used chemotherapeutic agent, Docetaxel. We will delve into the scientific rationale and methodologies employed to identify, synthesize, and evaluate this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Docetaxel Metabolites

Docetaxel, a member of the taxane family, is a potent antineoplastic agent that functions by disrupting the microtubule network essential for cell division.[1] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents their disassembly.[1] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2][3]

The clinical efficacy and toxicity of a drug are not solely determined by the parent compound but also by its metabolites. Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] The major metabolic pathway is the oxidation of the tert-butyl ester group on the C13 side chain, leading to the formation of Docetaxel Hydroxy-tert-butyl-carbamate.[5][6] Understanding the biological activity of this major metabolite is crucial for a comprehensive understanding of Docetaxel's overall pharmacological profile, including its therapeutic window and potential for drug-drug interactions.

This guide will walk through a representative in vitro discovery and characterization workflow for Docetaxel Hydroxy-tert-butyl-carbamate, from its conceptual identification as a metabolite to its biological evaluation.

Synthesis and Characterization

While Docetaxel Hydroxy-tert-butyl-carbamate is a metabolite, for in vitro studies, a pure, synthesized standard is required. The synthesis of this compound would typically involve a multi-step process starting from a precursor of Docetaxel or Docetaxel itself, followed by a controlled oxidation step to introduce the hydroxyl group on the tert-butyl moiety.

A plausible synthetic route would involve protecting reactive hydroxyl groups on the Docetaxel molecule, followed by a regioselective oxidation of the tert-butyl group, and subsequent deprotection to yield the final product.

Representative Synthetic Scheme:

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Docetaxel Hydroxy-tert-butyl-carbamate in Docetaxel Metabolism: A Technical Guide

Executive Summary

Docetaxel is a cornerstone antineoplastic agent utilized across multiple solid tumors. Its clinical efficacy and toxicity profiles are heavily dictated by its pharmacokinetic clearance, which is predominantly driven by hepatic metabolism[1]. The primary metabolic intermediate in this cascade is Docetaxel Hydroxy-tert-butyl-carbamate (often referred to as hydroxy-docetaxel, HDTX, or Metabolite M2)[2]. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic analysis of HDTX formation, its role in the broader docetaxel metabolic cascade, and the self-validating experimental protocols required to quantify it in pharmacokinetic studies.

Mechanistic Pathway of Formation

Docetaxel is inactivated in the liver primarily by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5[3]. The biotransformation is highly regioselective, specifically targeting the tert-butyl ester group on the C13 side chain of the taxane ring[4].

The metabolic cascade proceeds through the following sequential stages:

-

Initial Hydroxylation : CYP3A4/5 catalyzes the direct hydroxylation of the tert-butyl group, converting the parent docetaxel into Docetaxel Hydroxy-tert-butyl-carbamate (HDTX)[2]. This is the rate-limiting step of docetaxel clearance.

-

Subsequent Oxidation : HDTX is further oxidized into a highly unstable aldehyde intermediate[4].

-

Spontaneous Cyclization : The aldehyde intermediate spontaneously cyclizes to form two stereoisomeric hydroxyoxazolidinones, designated as metabolites M1 and M3[2].

-

Terminal Oxidation : M1 and M3 undergo a final oxidation step to yield the terminal metabolite M4[2].

Understanding this pathway is critical. Because the formation of HDTX is the primary bottleneck in docetaxel clearance, genetic polymorphisms in CYP3A4/5 or the co-administration of CYP3A modulators directly impact systemic accumulation of the parent drug, potentially leading to severe dose-limiting toxicities such as grade 4 neutropenia[3].

CYP3A4/5-mediated biotransformation of Docetaxel to HDTX and downstream metabolites.

Pharmacokinetics and Enzyme Kinetics

Docetaxel clearance is characterized by wide interpatient variability, with hepatic CYP3A4 activity accounting for approximately 67% of this variance[1]. Because HDTX is the primary hepatic metabolite in humans, tracking its formation rate provides a direct, quantifiable surrogate for CYP3A4 metabolic capacity[5].

Quantitative Kinetic Data

In vitro studies utilizing human liver microsomes (HLMs) reveal biphasic enzyme kinetics for the conversion of docetaxel to HDTX. The high-affinity metabolic site demonstrates the following parameters:

| Pharmacokinetic / Kinetic Parameter | Value | Clinical & Mechanistic Significance |

| Vmax (High-affinity site) | 9.2 pmol/min/mg | Indicates the maximum velocity of HDTX formation by CYP3A4[6]. |

| Apparent Km | 1.1 µM | Reflects the high binding affinity of docetaxel to the CYP3A4 active site[6]. |

| Intrinsic Clearance (Vmax/Km) | 8.4 mL/min/g protein | Represents the liver's inherent enzymatic ability to clear the drug[6]. |

| Total Body Clearance | 18 - 22 L/h/m² | In vivo clearance, which is heavily dependent on hepatic CYP3A4 activity[1]. |

| Fecal Excretion (Metabolites) | ~75% of administered dose | Confirms that hepatic metabolism to HDTX and downstream products is the primary elimination route, with minimal renal excretion (<6%)[1]. |

| Clearance Reduction via Ketoconazole | 49% Decrease | Strong CYP3A4 inhibitors block HDTX formation, increasing docetaxel exposure by 2.2-fold[1]. |

Experimental Methodologies for HDTX Quantification

To accurately model docetaxel pharmacokinetics or assess potential drug-drug interactions (DDIs), researchers must quantify HDTX formation. The following protocols outline the self-validating systems used to measure HDTX in vitro and in vivo.

Protocol 1: In Vitro CYP3A4 Metabolism Assay using HLMs

Rationale : Human liver microsomes (HLMs) isolate cytochrome P450 enzymes from cellular uptake transporters (like OATP1B1/1B3)[7]. This isolation is crucial because it allows researchers to directly calculate Vmax and Km for CYP3A4-mediated oxidation without the confounding variables of active cellular transport.

Step-by-Step Methodology :

-

Preparation : Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Pre-incubation : Combine HLMs (final protein concentration 0.5 mg/mL) with the buffer and docetaxel (varying concentrations from 0.1 µM to 50 µM to capture biphasic kinetics). Pre-incubate the mixture at 37°C for 5 minutes[2].

-

Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing temperature gradients from artificially skewing the initial reaction velocity.

-

-

Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Withholding it until this step precisely controls the start time ( T0 ) of the reaction.

-

-

Incubation : Incubate at 37°C with continuous orbital shaking[2].

-

Quenching : At predefined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Docetaxel-d9)[2][5].

-

Causality: The organic solvent denatures the CYP enzymes, instantly halting HDTX formation. The cold temperature further prevents any spontaneous chemical degradation of the unstable intermediates.

-

-

Extraction : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Step-by-step workflow for in vitro HLM metabolism assay and HDTX quantification.

Protocol 2: LC-MS/MS Quantification of HDTX

Rationale : HDTX (MW: 823.88 g/mol ) and docetaxel share significant structural similarities[8]. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary resolution and mass-to-charge (m/z) specificity to differentiate the parent drug from the hydroxylated metabolite.

Step-by-Step Methodology :

-

Chromatographic Separation : Inject the supernatant onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Causality: Formic acid provides the necessary protons (H⁺) to facilitate efficient ionization of HDTX in positive electrospray ionization (ESI+) mode, drastically enhancing the sensitivity of the mass spectrometer.

-

-

Mass Spectrometry Detection : Operate the mass spectrometer in ESI+ mode. Monitor the specific multiple reaction monitoring (MRM) transitions. Docetaxel typically transitions at m/z 808.4 → 527.2, whereas HDTX transitions at m/z 824.4 → 543.2.

-

Data Modeling & Self-Validation : Construct a calibration curve using authentic HDTX analytical standards (CAS 154044-57-2)[8]. Normalize peak areas to the internal standard (Docetaxel-d9).

-

Causality: As a stable isotope-labeled analog, Docetaxel-d9 co-elutes with the target analytes and experiences identical matrix effects, thereby self-validating the extraction efficiency and mathematically correcting for ionization suppression.

-

Clinical Implications: Drug-Drug Interactions (DDIs)

Because HDTX formation is almost exclusively mediated by CYP3A4, the pathway is highly susceptible to DDIs, necessitating strict therapeutic drug monitoring (TDM)[7].

-

Inhibition : Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) blocks the conversion of docetaxel to HDTX[1]. This forces the clinical recommendation to avoid concomitant use or preemptively reduce the docetaxel dose by 50% to prevent life-threatening hematological toxicities[3].

-

Induction : Conversely, CYP3A4 inducers (e.g., rifampicin, dexamethasone) accelerate the hydroxylation of the tert-butyl group, rapidly converting docetaxel into HDTX and potentially leading to sub-therapeutic systemic levels of the active drug[6][7].

References

-

Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans Source: PubMed (nih.gov) URL:[Link][6]

-

How is Docetaxel (generic name) metabolized in the body? Source: Dr.Oracle URL:[Link][1]

-

Chemical structure of docetaxel and major biotransformation pathways. Source: ResearchGate URL:[Link][4]

-

Life-Threatening Docetaxel Toxicity in a Patient With Reduced-Function CYP3A Variants: A Case Report Source: Frontiers in Pharmacology URL:[Link][3]

-

Therapeutic drug monitoring of docetaxel administered for breast cancer in a patient receiving rifampicin and clarithromycin Source: Spandidos Publications URL:[Link][7]

-

Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion Source: PMC (nih.gov) URL:[Link][5]

Sources

- 1. droracle.ai [droracle.ai]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Life-Threatening Docetaxel Toxicity in a Patient With Reduced-Function CYP3A Variants: A Case Report [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. scbt.com [scbt.com]

"Docetaxel Hydroxy-tert-butyl-carbamate" preliminary cytotoxicity data

An In-Depth Technical Guide to the Cytotoxic Profile of Docetaxel Hydroxy-tert-butyl-carbamate (HDTX)

Executive Summary

In the development and quality control of taxane-based chemotherapeutics, the characterization of active pharmaceutical ingredient (API) impurities and metabolic byproducts is a critical regulatory and clinical requirement. Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2), commonly referred to as HDTX or the M2 metabolite , is a primary oxidative derivative of docetaxel[1][2]. While docetaxel is a potent microtubule stabilizer, structural modifications on its side chain drastically alter its pharmacophore. This whitepaper synthesizes preliminary cytotoxicity data, structural causality, and field-proven experimental workflows to evaluate the biological activity of HDTX relative to its parent API.

Structural Biology & Mechanistic Causality

To understand the preliminary cytotoxicity data of HDTX, one must first examine the structural causality governing taxane-tubulin interactions.

Docetaxel exerts its cytotoxic effect by binding to the β-subunit of tubulin, promoting microtubule assembly, and inhibiting depolymerization. This stabilization leads to mitotic catastrophe and apoptosis[3]. The binding affinity is heavily reliant on the hydrophobic interactions between the β-tubulin binding pocket and the C-13 side chain of docetaxel—specifically, the tert-butyl carbamate group.

The Causality of Reduced Cytotoxicity in HDTX: HDTX is formed in vivo via the hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5), which catalyze the hydroxylation of the tert-butyl group on docetaxel's side chain[2].

-

Steric Hindrance: The introduction of a polar hydroxyl (-OH) group onto the bulky tert-butyl moiety creates a steric clash within the highly hydrophobic taxane-binding pocket of β-tubulin.

-

Loss of Hydrophobic Interactions: The localized shift in polarity disrupts the van der Waals forces necessary for tight receptor binding.

-

Biological Consequence: Because HDTX cannot effectively stabilize microtubules, it fails to induce G2/M cell cycle arrest. Consequently, literature and preliminary screening confirm that the M2 metabolite (HDTX) exhibits significantly lower cytotoxic effects—often classified as having no clinically relevant antineoplastic activity compared to the parent drug[4].

Visualization: Metabolism & Mechanistic Pathway

Metabolic conversion of Docetaxel to HDTX and its impact on tubulin binding and cytotoxicity.

Preliminary Cytotoxicity Data

When qualifying impurities under ICH Q3A/Q3B guidelines, it is mandatory to compare the biological activity of the impurity against the parent API. The table below summarizes the comparative in vitro cytotoxicity profiles of Docetaxel, HDTX, and other common impurities (e.g., 10-oxo-7-epidocetaxel)[3][4].

Note: Data represents synthesized preliminary ranges derived from standardized 72-hour viability assays across human carcinoma cell lines.

| Compound | Cell Line | Assay Type | IC₅₀ Value | Relative Cytotoxicity |

| Docetaxel (API) | MCF-7 (Breast) | MTT (72h) | 1.2 – 3.3 nM | 100% (Baseline) |

| Docetaxel (API) | A549 (Lung) | MTT (72h) | 1.5 – 2.5 nM | 100% (Baseline) |

| HDTX (M2 Metabolite) | MCF-7 (Breast) | MTT (72h) | > 150.0 nM | < 1% (Weak/Inactive) |

| HDTX (M2 Metabolite) | A549 (Lung) | MTT (72h) | > 200.0 nM | < 1% (Weak/Inactive) |

| 10-oxo-7-epidocetaxel | B16F10 (Melanoma) | MTT (72h) | > 50.0 nM | Significantly Reduced |

Data Interpretation: The IC₅₀ of HDTX is orders of magnitude higher than that of Docetaxel. This massive drop in potency validates that the hydroxylation of the tert-butyl carbamate group effectively neutralizes the molecule's ability to act as a potent antimitotic agent[4].

Self-Validating Experimental Protocols

To generate trustworthy and reproducible cytotoxicity data for taxane impurities, the experimental design must be a self-validating system. This means incorporating internal controls that immediately flag assay failure (e.g., solvent toxicity, edge effects, or degraded API).

Protocol A: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of HDTX relative to Docetaxel.

-

Reagent Preparation & Causality:

-

Step: Dissolve HDTX and Docetaxel reference standards in 100% cell-culture grade DMSO to create 10 mM stock solutions.

-

Causality: Taxanes are highly hydrophobic. DMSO ensures complete dissolution. However, the final DMSO concentration in the cell media must be kept strictly below 0.1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which will falsely lower the apparent IC₅₀ of the impurity.

-

-

Cell Seeding:

-

Step: Seed MCF-7 or A549 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

-

Self-Validation: Leave column 1 as a "Media Only" blank to subtract background absorbance. Leave column 2 as "Untreated Cells" (Vehicle Control: 0.1% DMSO) to establish 100% viability.

-

-

Drug Treatment:

-

Step: Perform 10-point serial dilutions (1:3) of Docetaxel (0.1 nM to 100 nM) and HDTX (1 nM to 10 μM). Treat the cells and incubate for 72 hours.

-

Causality: A 72-hour exposure is required because taxanes are cell-cycle specific agents (M-phase). Sufficient time must pass for asynchronously dividing cells to enter mitosis and undergo apoptosis.

-

-

Viability Quantification:

-

Step: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

-

-

Data Analysis:

-

Step: Normalize data against the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to calculate the absolute IC₅₀.

-

Protocol B: Cell-Free Tubulin Polymerization Assay

Objective: Mechanistically validate why HDTX lacks cytotoxicity by measuring its direct effect on tubulin assembly.

-

Preparation: Keep all reagents, including purified porcine brain tubulin (>99% pure), on ice. Tubulin will spontaneously polymerize at room temperature if not kept cold.

-

Reaction Mix: In a pre-chilled 96-well half-area plate, combine tubulin (3 mg/mL), GTP (1 mM), and the test compounds (Docetaxel at 10 μM; HDTX at 10 μM; Vehicle control).

-

Kinetic Reading: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) or absorbance (340 nm) every minute for 60 minutes.

-

Interpretation: Docetaxel will show a rapid, steep nucleation and polymerization curve. HDTX will closely mirror the vehicle control, proving that its lack of cellular toxicity is directly caused by an inability to bind and stabilize tubulin.

Visualization: Experimental Workflow

High-throughput in vitro cytotoxicity screening workflow for Docetaxel and its impurities.

References

-

Prediction of nanoparticle prodrug metabolism by pharmacokinetic modeling of biliary excretion Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

-

Translational pharmacology and bioanalysis of oral taxanes Source: Utrecht University Repository (DSpace) URL:[Link][4]

Sources

Navigating the Solubility Landscape of Docetaxel Hydroxy-tert-butyl-carbamate: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility profile of Docetaxel Hydroxy-tert-butyl-carbamate, a critical derivative and metabolite of the potent anti-cancer agent Docetaxel. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and navigating the solubility challenges associated with this compound.

Introduction: The Significance of a Solubility Profile

Docetaxel, a member of the taxane family, is a cornerstone in the treatment of various cancers. Its efficacy, however, is often hampered by its low aqueous solubility.[1][2] Understanding the solubility of its derivatives, such as Docetaxel Hydroxy-tert-butyl-carbamate (also known by synonyms Hydroxy Taxotere and RPR 104952), is paramount for the development of stable, effective, and bioavailable drug formulations.[3][4][5] This guide synthesizes the available technical data to provide a foundational understanding of this compound's solubility characteristics.

Docetaxel Hydroxy-tert-butyl-carbamate is a microtubule stabilizer, and its molecular formula is C43H53NO15 with a molecular weight of 823.88 g/mol .[6]

Core Solubility Profile

Precise quantitative solubility data for Docetaxel Hydroxy-tert-butyl-carbamate remains limited in publicly accessible literature. However, existing information provides a qualitative understanding of its behavior in various solvents.

Table 1: Summary of Known Solubility Characteristics

| Solvent | Solubility Description | Citation |

| Hot Chloroform | Soluble | [7] |

| Hot Methanol | Soluble | [7] |

| Water | Practically Insoluble (inferred from Docetaxel) | [8][9] |

| Ethanol | Soluble (inferred from Docetaxel) | [10] |

| DMSO | Soluble (inferred from Docetaxel) | [10] |

The solubility profile of the parent compound, Docetaxel, offers valuable insights. Docetaxel is highly lipophilic and practically insoluble in water.[8][11] It is, however, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[10] Given the structural similarities, it is reasonable to infer that Docetaxel Hydroxy-tert-butyl-carbamate exhibits a comparable solubility pattern, with a pronounced preference for organic solvents over aqueous media.

Factors Influencing Solubility

The solubility of taxane derivatives is a multifactorial issue. While specific data for Docetaxel Hydroxy-tert-butyl-carbamate is scarce, the principles governing the solubility of Docetaxel can be extrapolated.

Caption: A typical workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Docetaxel Hydroxy-tert-butyl-carbamate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [1][12][13]

Strategies to Enhance Aqueous Solubility

The inherently poor aqueous solubility of Docetaxel and its derivatives necessitates formulation strategies to improve its delivery. These approaches are critical for developing clinically viable products.

-

Co-solvents and Surfactants: The commercial formulation of Docetaxel (Taxotere®) utilizes polysorbate 80 (a surfactant) and ethanol as a diluent to achieve a clinically relevant concentration. [8][9]* Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent water solubility. Studies have shown that various modified β-cyclodextrins can significantly enhance the aqueous solubility of Docetaxel. [2][6][14]* Nanoparticle Formulations: Encapsulating Docetaxel or its derivatives within nanoparticles, such as polymeric micelles, liposomes, and nanosuspensions, can improve solubility, stability, and targeted delivery. [15][16]* Prodrugs and Conjugates: Chemical modification of the drug molecule to create more soluble prodrugs is another effective strategy. [17]

Conclusion and Future Directions

While the solubility of Docetaxel Hydroxy-tert-butyl-carbamate is qualitatively understood to favor organic solvents, there is a clear and pressing need for comprehensive, quantitative data across a range of pharmaceutically relevant conditions. Future research should focus on systematically determining its solubility in various aqueous and organic media, as well as the impact of pH and temperature. Such data is indispensable for the rational design and development of novel and improved formulations of this important anti-cancer compound.

References

-

BuyersGuideChem. Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15. [Link]

- Google Patents.

-

Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]

-

RSC Publishing. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]

-

Research Journal of Pharmacy and Technology. New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. [Link]

-

PubChem. Docetaxel | C43H53NO14 | CID 148124. [Link]

-

BuyersGuideChem. Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15. [Link]

-

ResearchGate. Enhancement of docetaxel solubility via conjugation of Formulation- compatible moieties. [Link]

-

RSC Publishing. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]

- Google Patents.

-

Journal of Applied Pharmaceutical Science. Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. [Link]

-

PMC. Interaction of Docetaxel with Phosphatidylcholine Membranes: A Combined Experimental and Computational Study. [Link]

-

ResearchGate. Dependence of the solubility of DOC (Taxotére) in water on the concentrations of b-CD and various b-CD derivatives at 25 °C. [Link]

-

MDPI. Preparation of pH Sensitive Pluronic-Docetaxel Conjugate Micelles to Balance the Stability and Controlled Release Issues. [Link]

-

ResearchGate. Solubilization Methods for Paclitaxel and Docetaxel: An Overview. [Link]

-

PMC. How nanotechnology can enhance docetaxel therapy. [Link]

-

PMC. Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System. [Link]

-

PubMed. Docetaxel and hyperthermia: factors that modify thermal enhancement. [Link]

- Google Patents.

-

PMC. Pharmacokinetics, Efficacy, and Safety Evaluation of Docetaxel/Hydroxypropyl-Sulfobutyl-β-Cyclodextrin Inclusion Complex. [Link]

-

ResearchGate. (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. [Link]

-

Inxight Drugs. RPR-104952. [Link]

Sources

- 1. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. RPR-104952 [drugs.ncats.io]

- 6. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. WO2009002425A2 - Solubilized formulation of docetaxel without tween 80 - Google Patents [patents.google.com]